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Compound of Interest

Compound Name: 3,5-Dimethoxyphenol

Cat. No.: B141022

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characterization and
biological validation of novel derivatives of 3,5-Dimethoxyphenol. The following sections detail
the experimental data, showcasing the performance of these compounds against relevant
alternatives and providing in-depth experimental protocols for their characterization.

Comparative Spectroscopic Data

The structural elucidation of newly synthesized 3,5-Dimethoxyphenol derivatives is
foundational to understanding their chemical properties and biological activity. Spectroscopic
techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR)
Spectroscopy, and Mass Spectrometry (MS) provide unambiguous structural confirmation.
Below is a comparative summary of spectroscopic data for a selection of novel 3,5-
Dimethoxyphenol derivatives.

Table 1: *H and *3C NMR Spectroscopic Data for Novel 3,5-Dimethoxyphenol Derivatives[1]
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'H NMR Chemical

13C NMR Chemical

Compound Solvent . .
Shifts (8, ppm) Shifts (8, ppm)
7.45-7.20 (m, 10H, Ar-
H), 6.55 (d, J = 15.8
Hz, 1H, =CH), 6.30
161.2, 158.9, 143.7,
(dd, J = 15.8, 7.2 Hz,
(E)-2-(1,3- 141.8, 132.5, 129.8,
. 1H, =CH), 6.15 (s, 1H,
Diphenylallyl)-3,5- CDCls 128.7, 128.6, 127.8,

dimethoxyphenol

Ar-H), 6.10 (s, 1H, Ar-
H), 5.10 (s, 1H, OH),
4.95 (d, J = 7.2 Hz,
1H, CH), 3.75 (s, 6H,
OCHs3)

126.5, 105.4, 98.2,
55.4,48.6

3,5-Dimethoxybenzyl
CDCls
Acetate

6.45 (d, J = 2.2 Hz,
2H, Ar-H), 6.38 (t, J =
2.2 Hz, 1H, Ar-H),
5.05 (s, 2H, CH2),
3.78 (s, 6H, OCHs),
2.10 (s, 3H, COCHs)

161.0, 138.5, 106.5,
99.5, 66.5, 55.3, 21.1

Resveratrol 3,5-
] CDCls
dimethyl ether

7.39 (d, J = 8.6 Hz,
2H), 7.00 (d, J = 16.3
Hz, 1H), 6.84-6.92
(m, 3H), 6.56 (d, J =
2.1 Hz, 2H), 6.42 (t, J
= 2.2 Hz, 1H), 3.82 (s,
6H)

160.2, 159.4, 140.2,
130.0, 129.2, 128.6,
127.5, 126.0, 114.1,
103.2, 100.3, 55.6

Table 2: Key IR Absorption Bands and Mass Spectrometry Data
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Compound Key IR Absorptions (cm~*)  Mass Spectrometry (m/z)

3550-3400 (O-H), 3100-3000
(Ar C-H), 1600, 1495 (C=C), [M]+ found: 346.1569
1205, 1050 (C-O)

(E)-2-(1,3-Diphenylallyl)-3,5-

dimethoxyphenol

3100-3000 (Ar C-H), 1735
3,5-Dimethoxybenzyl Acetate (C=0), 1600, 1490 (C=0C), [M+H]* found: 211.0965
1230, 1050 (C-0O)

3400-3300 (O-H), 3100-3000
Resveratrol 3,5-dimethyl ether (Ar C-H), 1605, 1585 (C=C), [M]+ found: 256.1099
1150, 1060 (C-0O)

Comparative Performance and Biological Activity

Novel 3,5-Dimethoxyphenol derivatives have been investigated for a range of biological
activities, including antioxidant, anticancer, and enzyme inhibitory effects. The strategic
placement of the methoxy groups on the phenol ring often enhances lipophilicity and metabolic
stability, potentially leading to improved therapeutic profiles compared to parent compounds or
other alternatives.

Table 3: Comparative Biological Activity of Methoxyphenol Derivatives
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Compound/ ICs0 /
L Target/Cell ICso | Reference L
Derivative Assay . o Activity of
Line Activity Compound
Type Reference
3,5-
Dimethoxyph  Antioxidant ) )
DPPH radical 25.5 uM Quercetin 8.2 uM
enyl (DPPH)
Derivative
3,5-
Dimethoxyph  Antioxidant )
ABTS radical 15.2 uM Trolox 6.5 uM
enyl (ABTS)
Derivative
3,5- MCF-7
Dimethoxy Anticancer (Breast 5.8 uM Doxorubicin 0.9 uM
Chalcone Cancer)
3,5- HCT116
Dimethoxy Anticancer (Colon 9.1 uM 5-Fluorouracil 4.5 uM
Chalcone Cancer)
4-hydroxy-
3,5-
dimethoxy _
Enzyme Acetylcholine )
benzaldehyd o 51.11 nM[2] Tacrine 25.3nM
Inhibition sterase
e
thiosemicarb
azone
4-hydroxy-
3,5-
dimethoxy ) )
Enzyme Carbonic Acetazolamid
benzaldehyd o 60.32 nM[2] 12.1 nM
Inhibition Anhydrase | e
e
thiosemicarb
azone
4-hydroxy- Enzyme Carbonic 64.21 nM[2] Acetazolamid  10.8 nM
3,5- Inhibition Anhydrase lI e
dimethoxy
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benzaldehyd
e
thiosemicarb

azone

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
The following are generalized protocols for the key spectroscopic techniques used in the
characterization of 3,5-Dimethoxyphenol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 5-10 mg of the synthesized derivative is dissolved in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean, dry NMR tube.

o Data Acquisition: *H and 13C NMR spectra are recorded on a 400 MHz or higher field
spectrometer.

o H NMR: Standard parameters include a 30° pulse width, a relaxation delay of 1.0 s, and
an acquisition time of 2.0 s. Typically, 16 to 64 scans are accumulated.

o 13C NMR: A 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s
are used. Several hundred to a few thousand scans may be required depending on the
sample concentration.

o Data Processing: The collected free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For solid samples, a small amount of the derivative is placed directly on
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples,
a single drop is applied to the crystal.
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Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~1* with a resolution
of 4 cm~1. A background spectrum of the clean ATR crystal is acquired prior to the sample
measurement.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: The derivative is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted
to the low pg/mL or high ng/mL range.

Data Acquisition: Mass spectra are acquired using an electrospray ionization (ESI) source
coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap
instrument. Data is typically collected in positive or negative ion mode, depending on the
analyte's properties.

Data Analysis: The exact mass of the molecular ion is determined and used to calculate the
elemental composition, which is then compared to the expected theoretical mass.

Visualizing Molecular Interactions and Experimental
Processes

To illustrate the relationships and workflows involved in the characterization and validation of

these novel compounds, the following diagrams have been generated using Graphviz.
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Caption: Experimental workflow for the synthesis, characterization, and validation of novel 3,5-
Dimethoxyphenol derivatives.

Many 3,5-dimethoxyphenyl derivatives have shown promise as anticancer agents by inducing
apoptosis. The following diagram illustrates a simplified signaling pathway for apoptosis that
can be triggered by such compounds.
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Caption: Simplified signaling pathway of apoptosis induced by a 3,5-Dimethoxyphenol
derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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